4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-
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Overview
Description
4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolone ring, a chlorophenyl group, and a dimethylaminophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the thiazolone ring. The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine hydrate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Various nucleophiles (amines, thiols); reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom
Scientific Research Applications
4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the thiazolone and pyrazole rings allows the compound to form hydrogen bonds and other interactions with target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
Uniqueness
4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- stands out due to its unique combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. The presence of both thiazolone and pyrazole rings in a single molecule is relatively rare and contributes to its versatility in various applications.
Properties
CAS No. |
1432375-69-3 |
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Molecular Formula |
C20H19ClN4OS |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19ClN4OS/c1-24(2)14-9-7-13(8-10-14)18-11-17(15-5-3-4-6-16(15)21)23-25(18)20-22-19(26)12-27-20/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
NLIXVSUFWDWRPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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